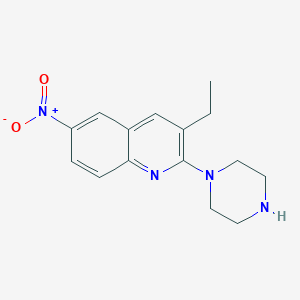
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline core substituted with an ethyl group at the 3-position, a nitro group at the 6-position, and a piperazinyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by nitration and subsequent piperazine substitution. The reaction conditions often require the use of catalysts such as Lewis acids and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .
化学反応の分析
Types of Reactions
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme interactions and cellular pathways.
Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The piperazinyl group enhances its binding affinity to specific receptors and enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different biological activities.
6-Nitroquinoline: A nitro-substituted derivative with distinct chemical properties.
Uniqueness
Quinoline, 3-ethyl-6-nitro-2-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the ethyl, nitro, and piperazinyl groups enhances its potential as a versatile compound in various scientific and industrial applications .
特性
CAS番号 |
610320-07-5 |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
3-ethyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H18N4O2/c1-2-11-9-12-10-13(19(20)21)3-4-14(12)17-15(11)18-7-5-16-6-8-18/h3-4,9-10,16H,2,5-8H2,1H3 |
InChIキー |
UIHYMFBSFNKKNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



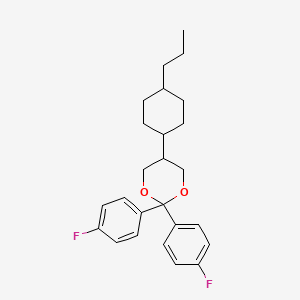
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)

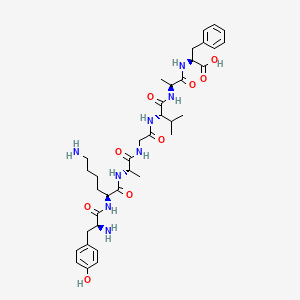
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
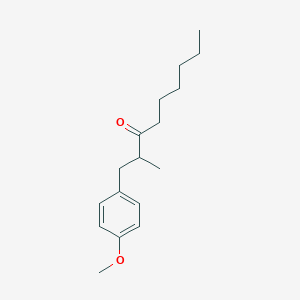
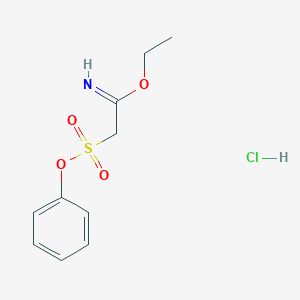
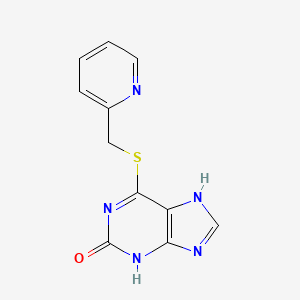
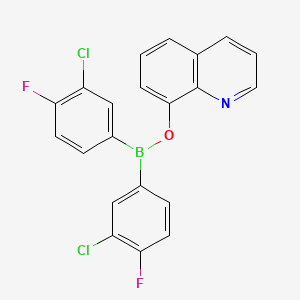
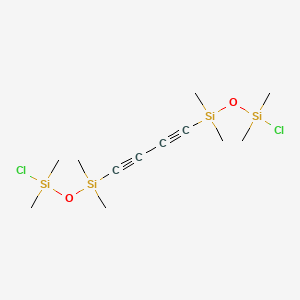
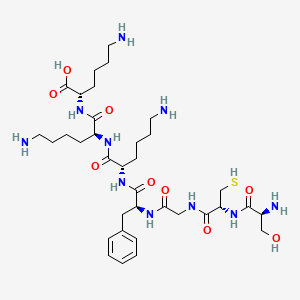

![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
